molecular formula C21H28Cl2N2O3 B3031377 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride CAS No. 28712-30-3

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride

Cat. No. B3031377
CAS RN: 28712-30-3
M. Wt: 427.4 g/mol
InChI Key: ZBEFNNLHCLQRQD-UHFFFAOYSA-N
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Description

The compound "2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a 9H-fluoren-9-one core with various substituents. The compound has dimethylaminoethoxy groups at the 2 and 7 positions of the fluorene core. This structure suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs), due to the electron-donating properties of the dimethylamino groups and the conjugated fluorene system .

Synthesis Analysis

The synthesis of fluorene derivatives typically involves palladium-catalyzed reactions, as seen in the creation of various 2,7-bis(diarylamino)-9,9-dimethylfluorenes . These reactions are crucial for introducing different functional groups onto the fluorene core, which can significantly alter the electronic properties of the material. For instance, the synthesis of 2,7-bis [2-(diethylamino)ethoxy] fluoren-9-14C-one. 2HCL, a compound similar to the one , was achieved through an 8-step process starting from biphenyl-2-carboxylic-14C-acid and involving several intermediate steps, including sulfonation, oxidation, and condensation reactions . Although the exact synthesis of the dihydrochloride salt is not detailed, similar methodologies could be applied with appropriate modifications to introduce the dimethylaminoethoxy groups.

Molecular Structure Analysis

The molecular structure of fluorene derivatives is characterized by the fluorene core, which can be modified with various substituents affecting the compound's properties. For example, the synthesis of 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one involved a Sonogashira coupling reaction, which is a common method for introducing ethynyl groups onto aromatic systems . The crystal structure of this compound was determined through single-crystal XRD analysis, which is a powerful technique for elucidating the three-dimensional arrangement of atoms within a molecule. The molecular structure of fluorene derivatives is crucial for their electronic properties and their performance in electronic devices.

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including alkylation, sulfonation, and condensation, to introduce different functional groups . These reactions are essential for tailoring the properties of the fluorene core for specific applications. For instance, the alkylation of 2,7-dihydroxy-9H-fluoren-9-one with different chloroethoxyethanols led to the formation of bis(fluoreno)crownophanes, a new class of cyclophanes . Such reactions demonstrate the versatility of fluorene derivatives in chemical synthesis and the potential for creating novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the glass-transition temperatures of certain 2,7-bis(diarylamino)-9,9-dimethylfluorenes were found to be higher than those of their biphenyl-bridged analogues, and their absorption spectra were red-shifted, indicating changes in their electronic properties . The introduction of different substituents can also affect the compound's ionization potential, fluorescence spectra, and quantum yields, which are important parameters for their application in OLEDs . Additionally, the synthesis of 2-monoethyl succinyl-9,9-bis(methoxymethyl)fluorene involved characterizing the structure using IR and 1H-NMR methods, which are standard techniques for determining the chemical structure and purity of organic compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been studied for its role in the synthesis of new chemical structures. One example is the synthesis of bis(fluoreno)crownophanes, where it acts as a key precursor. This process involves multiple steps including alkylation and condensation reactions, leading to the formation of novel cyclophanes (Lyapunov et al., 2005).

Antiviral Properties

  • Research has identified the compound as having antiviral properties. For example, derivatives like 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride have shown effectiveness against encephalomyocarditis virus in mice, both orally and subcutaneously, demonstrating broad-spectrum antiviral activity (Carr et al., 1976).

Interactions with DNA and RNA

  • This compound has been studied for its interaction with DNA and RNA. It was observed to influence the secondary structure and template activity of DNA, highlighting its potential in molecular biology research. The compound's interaction with DNA plays a significant role in its antiviral and possibly antitumor activities (Chandra et al., 1972).

Pharmaceutical Applications

  • The compound is a candidate for various pharmaceutical applications due to its interaction with biological systems. For instance, it has been identified as an interferon inducer, linking it to potential use in immune response modulation. This property is being explored for its implications in antiviral and anticancer therapies (Krueger & Mayer, 1970).

Material Science and Photovoltaics

  • In material science, derivatives of this compound have been used in the development of novel materials, such as conjugated porphyrin small molecules. These materials show promise in applications like organic solar cells, demonstrating the versatility of this compound in various scientific fields (Zhang et al., 2016).

Safety And Hazards

The safety information for “2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride” includes several hazard statements: H302 + H312 + H332 - H315 - H319 - H335 - H351 . It’s classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The target organs are the respiratory system .

properties

IUPAC Name

2,7-bis[2-(dimethylamino)ethoxy]fluoren-9-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c1-22(2)9-11-25-15-5-7-17-18-8-6-16(26-12-10-23(3)4)14-20(18)21(24)19(17)13-15;;/h5-8,13-14H,9-12H2,1-4H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFNNLHCLQRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCCN(C)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182870
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride

CAS RN

28712-30-3
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028712303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Bis(2-(dimethylamino)ethoxy)-9H-fluoren-9-one dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-bis[2-(dimethylamino)ethoxy]-9H-fluoren-9-one dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.694
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RA DiCioccio, BI Sahai Srivastava - Journal of the National …, 1978 - academic.oup.com
Tilorone, which is 2,7-bis[2-(diethylamino)ethoxy)- 9 H -fluoren-9-one dihydrochloride, and 13 of its analogs inhibited human cellular DNA polymerases α and β assayed with activated …
Number of citations: 4 academic.oup.com
MP Schafer, MA Chirigos, TS Papas - Cancer Chemother. Rep., 1974 - books.google.com
A potentially chemotherapeutic drug, tilorone, and 14 of its analogs were found to be potent inhibitors of purified RNA-dependent DNA polymerases (RDDP) from the oncogenic tumor …
Number of citations: 22 books.google.com

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